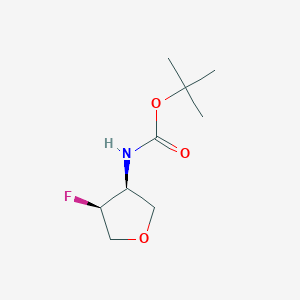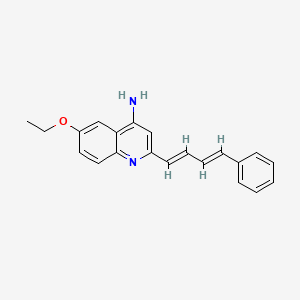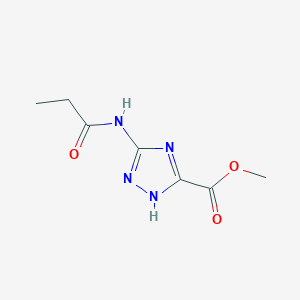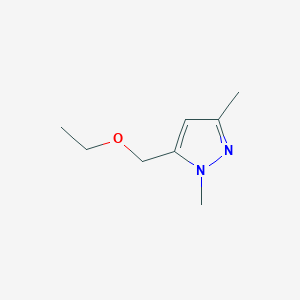![molecular formula C24H12O3 B12874317 14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)
14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-oxaheptacyclo[158002,1103,804,24012,16020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione is a complex organic compound with a unique heptacyclic structure This compound is known for its intricate molecular architecture, which includes multiple fused rings and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures through the formation of new chemical bonds. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
科学研究应用
14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
作用机制
The mechanism of action of 14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
Perylo[1,12-efg]isobenzofuran-1,3-dione: Another complex organic compound with a similar heptacyclic structure.
3,6,9,12,15,18-Hexaoxabicyclo[18.4.1]pentacosa-20(25),21,23-trien-1-ylium: A compound with multiple fused rings and oxygen atoms.
Uniqueness
14-oxaheptacyclo[158002,1103,804,24012,16020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione stands out due to its specific arrangement of rings and functional groups, which confer unique chemical and biological properties
属性
分子式 |
C24H12O3 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione |
InChI |
InChI=1S/C24H12O3/c25-23-21-15-9-7-11-3-1-5-13-14-6-2-4-12-8-10-16(22(21)24(26)27-23)20(18(12)14)19(15)17(11)13/h1-3,5-10,20H,4H2 |
InChI 键 |
OEQIWCOBTAMFGK-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=C3C1=CC=C4C3C5=C(C=CC6=C5C2=CC=C6)C7=C4C(=O)OC7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)

![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)




![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

